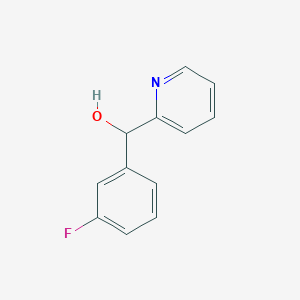

(3-Fluorophenyl)(pyridin-2-yl)methanol

Description

(3-Fluorophenyl)(pyridin-2-yl)methanol (CAS 78383-61-6) is a fluorinated aromatic alcohol with the molecular formula C₁₂H₁₀FNO and a molecular weight of 203.22 g/mol . Its structure comprises a pyridine ring linked to a 3-fluorophenyl group via a hydroxymethylene bridge. This compound is synthesized via reactions such as the coupling of 3-fluorobenzoic acid derivatives with 2-pyridinecarbaldehyde in the presence of N-isocyanoiminotriphenylphosphorane, yielding 74% under mild conditions . Characterization by NMR reveals a singlet for the hydroxyl proton (δ = 6.63 ppm) and aliphatic CH (δ = 6.24 ppm), with aromatic protons appearing between δ = 7.31–8.93 ppm . It is commercially available as a powder, stored at room temperature, and used in life science research .

Properties

IUPAC Name |

(3-fluorophenyl)-pyridin-2-ylmethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO/c13-10-5-3-4-9(8-10)12(15)11-6-1-2-7-14-11/h1-8,12,15H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWWDFRDACYVBNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(C2=CC(=CC=C2)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78383-61-6 | |

| Record name | (3-fluorophenyl)(pyridin-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluorophenyl)(pyridin-2-yl)methanol typically involves the reaction of 3-fluorobenzaldehyde with 2-pyridylmagnesium bromide in the presence of a suitable solvent such as tetrahydrofuran . The reaction is carried out under an inert atmosphere, usually nitrogen, and at a controlled temperature to ensure the formation of the desired product. The reaction mixture is then quenched with water, and the product is extracted using an organic solvent such as ethyl acetate . The crude product is purified by recrystallization or column chromatography to obtain pure this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency. Industrial production would also focus on ensuring the purity and consistency of the product through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions: (3-Fluorophenyl)(pyridin-2-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as or .

Reduction: The compound can be reduced to form the corresponding alcohol or amine using reducing agents like or .

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents such as or .

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.

Reduction: Sodium borohydride in methanol, lithium aluminum hydride in tetrahydrofuran.

Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed:

Oxidation: Formation of (3-Fluorophenyl)(pyridin-2-yl)ketone or (3-Fluorophenyl)(pyridin-2-yl)aldehyde.

Reduction: Formation of this compound or (3-Fluorophenyl)(pyridin-2-yl)amine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: (3-Fluorophenyl)(pyridin-2-yl)methanol is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: In biological research, this compound is investigated for its potential as a ligand in the study of enzyme-substrate interactions and receptor binding studies. The presence of the fluorine atom can influence the binding affinity and selectivity of the compound towards biological targets .

Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals. Its structural features make it a candidate for the design of drugs with improved pharmacokinetic and pharmacodynamic properties .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it valuable in the production of agrochemicals, polymers, and other advanced materials .

Mechanism of Action

The mechanism of action of (3-Fluorophenyl)(pyridin-2-yl)methanol is largely dependent on its interaction with specific molecular targets. In biological systems, the compound can act as a ligand that binds to enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity through hydrogen bonding and hydrophobic interactions. The pyridine ring can participate in π-π stacking interactions with aromatic residues in the target protein, further stabilizing the ligand-protein complex .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs, their synthesis, and key properties:

Key Comparative Insights:

Structural Modifications and Bioactivity: The introduction of chlorine (e.g., in (5-chloro-3-(3-fluorophenyl)pyridin-2-yl)methanol) increases molecular weight and may enhance binding to hydrophobic targets . In contrast, trifluoromethoxy groups improve metabolic stability and membrane permeability . Quinoline and phenanthrene derivatives exhibit expanded aromatic systems, facilitating interactions with biological targets like viral proteins .

Synthetic Efficiency: NaBH₄ reduction of ketones (e.g., in quinoline analogs) achieves higher yields (87–98%) compared to one-pot syntheses (74%) for the base compound . Palladium-catalyzed coupling for biphenylpyridine ketones suffers from moderate yields (56%), likely due to steric hindrance .

Applications :

- Antiviral : Phenanthrene-based analogs show promise against TMV .

- Antibacterial : Oxadiazole derivatives of the base compound exhibit activity via disruption of bacterial cell membranes .

- Oncology : Piperidine-containing derivatives are potent menin-MLL inhibitors, highlighting the role of fluorophenyl groups in target specificity .

Physicochemical Properties :

Biological Activity

(3-Fluorophenyl)(pyridin-2-yl)methanol is a compound of increasing interest in medicinal chemistry due to its unique structural features, which include a fluorinated phenyl group and a pyridine ring. Its molecular formula is C₁₁H₉FNO, and it has been studied for various biological activities, particularly in antimicrobial and anticancer domains. This article provides a detailed overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a hydroxymethyl group (-CH₂OH) linked to the nitrogen of the pyridine ring and a 3-fluorophenyl group. The presence of fluorine enhances its chemical reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Similar compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (µM) against Bacteria | Activity Type |

|---|---|---|

| This compound | Not specified | Antimicrobial |

| 6-(3-Fluorophenyl)pyridine-2-methanol | 4.69 - 22.9 (B. subtilis) | Antibacterial |

| 6-(3-Chlorophenyl)pyridine-2-methanol | 5.64 - 77.38 (S. aureus) | Antibacterial |

The minimum inhibitory concentration (MIC) values for related compounds suggest that halogen substituents, such as fluorine, significantly contribute to their bioactivity against various bacterial strains.

Anticancer Properties

The compound's potential anticancer properties are linked to its ability to interact with specific molecular targets involved in cancer cell signaling pathways. The fluorine atom enhances binding affinity to certain enzymes or receptors, potentially inhibiting tumor growth.

Table 2: Summary of Anticancer Studies

| Study Reference | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| HeLa | Not specified | Enzyme inhibition | |

| MCF-7 | Not specified | Receptor modulation |

The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is believed to involve:

- Enzyme Inhibition : The compound may inhibit enzymes critical for cell proliferation.

- Receptor Binding : Interaction with receptors involved in cellular signaling could alter normal cell function.

Case Studies

Recent studies have focused on the structure-activity relationship (SAR) of compounds similar to this compound, revealing insights into how modifications impact biological activity.

- Study on Fluorinated Compounds : A comparative analysis showed that the introduction of fluorine significantly increased the potency of certain derivatives in inhibiting serotonin uptake, indicating enhanced pharmacological properties due to fluorination .

- Antifungal Activity Assessment : Another study assessed various pyridine derivatives, including those with similar structures, demonstrating moderate antifungal activity against strains like Candida albicans and Fusarium oxysporum with MIC values ranging from 16.69 to 222.31 µM .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.